molecular formula C8H6N2O3 B1654759 1-Hydroxy-4-oxidoquinoxalin-4-ium-2-one CAS No. 26964-61-4

1-Hydroxy-4-oxidoquinoxalin-4-ium-2-one

Cat. No.: B1654759
CAS No.: 26964-61-4
M. Wt: 178.14 g/mol
InChI Key: NQBLMUFPAWXLJI-UHFFFAOYSA-N
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Description

1-Hydroxy-4-oxidoquinoxalin-4-ium-2-one (IUPAC name) is a quinoxaline derivative characterized by a hydroxy group at position 1, an N-oxide (oxido) group at position 4, and a ketone at position 2. It is also known by multiple synonyms, including 2-Hydroxyquinoxaline 4-oxide, 4-oxido-1H-quinoxalin-4-ium-2-one, and AC1L7X9Q . Its molecular formula is C₈H₅N₂O₃, with a molecular weight of 177.14 g/mol.

Properties

CAS No.

26964-61-4

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

1-hydroxy-4-oxidoquinoxalin-4-ium-2-one

InChI

InChI=1S/C8H6N2O3/c11-8-5-9(12)6-3-1-2-4-7(6)10(8)13/h1-5,13H

InChI Key

NQBLMUFPAWXLJI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N(C(=O)C=[N+]2[O-])O

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)C=[N+]2[O-])O

Other CAS No.

26964-61-4

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural or functional similarities with 1-Hydroxy-4-oxidoquinoxalin-4-ium-2-one:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound Quinoxaline 1-OH, 4-N-oxide, 2-ketone 177.14 High polarity, potential redox activity
N-Benzyl-1-oxido-4-oxoquinoxalin-4-ium-2-carboxamide Quinoxaline 1-N-oxide, 4-ketone, 2-carboxamide (benzyl) Not provided Enhanced stability via steric hindrance; amide group enables hydrogen bonding
5-Chloro-4-hydroxyquinolin-2(1H)-one Quinoline 4-OH, 2-ketone, 5-Cl 211.61 Electron-withdrawing Cl increases acidity; antimicrobial applications explored
1-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methyl-2(1H)-quinoxalinone Quinoxaline 3-CH₃, 2-oxoethyl (4-Cl-phenyl) 312.75 Lipophilic; potential CNS activity due to Cl-phenyl group
Key Observations:
  • Core Heterocycle: Quinoxaline derivatives (target compound, N-benzyl analog, 4-chlorophenyl analog) exhibit planar, aromatic structures conducive to π-π stacking, while quinoline derivatives () have a single nitrogen, altering electronic properties.
  • Benzyl carboxamide () introduces steric bulk and hydrogen-bonding capacity, which could enhance target specificity in drug design .

Physicochemical Properties

Property This compound 5-Chloro-4-hydroxyquinolin-2(1H)-one 1-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methyl-2(1H)-quinoxalinone
Solubility High (polar solvents) Moderate (Cl reduces polarity) Low (lipophilic substituents)
Stability Sensitive to reduction (N-oxide) Stable due to Cl and fused ring Stable (steric protection from methyl and Cl-phenyl)
pKa (Hydroxy Group) ~8.5 (estimated) ~7.2 (Cl lowers pKa) Not available

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